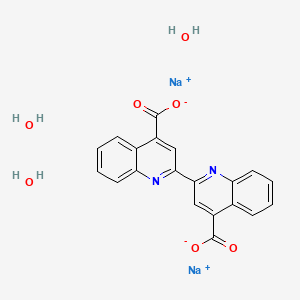
Disodium bicinchoninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium bicinchoninate, also known as disodium [2,2’-biquinoline]-4,4’-dicarboxylate, is a chemical compound with the molecular formula C20H10N2Na2O4. It is the disodium salt of bicinchoninic acid, which is composed of two carboxylated quinoline rings. This compound is widely used in biochemical assays, particularly for the determination of protein concentration through the bicinchoninic acid (BCA) assay .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium bicinchoninate can be synthesized by reacting bicinchoninic acid with sodium hydroxide. The reaction typically involves dissolving bicinchoninic acid in water and then adding sodium hydroxide to form the disodium salt. The reaction is carried out under alkaline conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The final product is typically purified through recrystallization and dried to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Disodium bicinchoninate primarily undergoes complexation reactions with metal ions. It forms a stable, intense purple complex with cuprous ions (Cu+), which is the basis for its use in the BCA assay .
Common Reagents and Conditions
The BCA assay involves the reduction of cupric ions (Cu2+) to cuprous ions (Cu+) under alkaline conditions. This compound then reacts with the cuprous ions to form a purple complex. The reaction conditions typically include an alkaline environment, often achieved using sodium hydroxide or sodium carbonate .
Major Products Formed
The major product formed in the reaction of this compound with cuprous ions is the purple complex, which has a strong absorbance at 562 nm. This complex is used to quantify the concentration of proteins in a solution .
Scientific Research Applications
Mechanism of Action
The mechanism of action of disodium bicinchoninate involves its ability to chelate cuprous ions. In the BCA assay, proteins reduce cupric ions to cuprous ions under alkaline conditions. This compound then forms a complex with the cuprous ions, resulting in a purple color. The intensity of the color is directly proportional to the protein concentration, allowing for quantitative analysis .
Comparison with Similar Compounds
Disodium bicinchoninate is unique in its ability to form a stable, colored complex with cuprous ions, making it highly suitable for protein quantification. Similar compounds include:
Bicinchoninic acid: The parent compound of this compound, which also forms complexes with metal ions but is less soluble in water.
2,2’-Biquinoline-4,4’-dicarboxylic acid: Another related compound with similar complexation properties but different solubility and stability characteristics.
This compound stands out due to its water solubility and stability under alkaline conditions, making it more practical for use in various assays .
Properties
Molecular Formula |
C20H16N2Na2O7 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;trihydrate |
InChI |
InChI=1S/C20H12N2O4.2Na.3H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;;/h1-10H,(H,23,24)(H,25,26);;;3*1H2/q;2*+1;;;/p-2 |
InChI Key |
FJILMLPAOREGGL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















